molecular formula C17H13BrN2O B14862227 3-(4-Bromophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde

3-(4-Bromophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14862227
M. Wt: 341.2 g/mol
InChI Key: XRFXLRCLNZUQMT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-1-o-tolyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Bromophenyl)-1-o-tolyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(2-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13BrN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-11H,1H3

InChI Key

XRFXLRCLNZUQMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O

Origin of Product

United States

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